Cas no 2229146-40-9 (3-(1-bromopropan-2-yl)-4-chlorocinnoline)
3-(1-bromopropan-2-yl)-4-chlorocinnoline Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-bromopropan-2-yl)-4-chlorocinnoline
- 2229146-40-9
- EN300-1918370
-
- Inchi: 1S/C11H10BrClN2/c1-7(6-12)11-10(13)8-4-2-3-5-9(8)14-15-11/h2-5,7H,6H2,1H3
- InChI Key: JIRBULQURDHQTC-UHFFFAOYSA-N
- SMILES: BrCC(C)C1=C(C2C=CC=CC=2N=N1)Cl
Computed Properties
- Exact Mass: 283.97159g/mol
- Monoisotopic Mass: 283.97159g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.8Ų
3-(1-bromopropan-2-yl)-4-chlorocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918370-0.05g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 0.05g |
$1537.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-0.1g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 0.1g |
$1610.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-0.25g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 0.25g |
$1683.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-0.5g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 0.5g |
$1757.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-1.0g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 1g |
$1829.0 | 2023-05-31 | ||
| Enamine | EN300-1918370-2.5g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 2.5g |
$3585.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-5.0g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 5g |
$5304.0 | 2023-05-31 | ||
| Enamine | EN300-1918370-10.0g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 10g |
$7866.0 | 2023-05-31 | ||
| Enamine | EN300-1918370-1g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 1g |
$1829.0 | 2023-09-17 | ||
| Enamine | EN300-1918370-5g |
3-(1-bromopropan-2-yl)-4-chlorocinnoline |
2229146-40-9 | 5g |
$5304.0 | 2023-09-17 |
3-(1-bromopropan-2-yl)-4-chlorocinnoline Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-(1-bromopropan-2-yl)-4-chlorocinnoline
Introduction to 3-(1-bromopropan-2-yl)-4-chlorocinnoline (CAS No. 2229146-40-9)
3-(1-bromopropan-2-yl)-4-chlorocinnoline, identified by the Chemical Abstracts Service Number (CAS No.) 2229146-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic derivatives, specifically incorporating both bromine and chlorine substituents on a cinnoline backbone. The structural features of 3-(1-bromopropan-2-yl)-4-chlorocinnoline make it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The molecular structure of 3-(1-bromopropan-2-yl)-4-chlorocinnoline consists of a cinnoline core, which is a fused bicyclic system containing a pyridine ring and an imidazole ring. The presence of both bromine and chlorine atoms at specific positions enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound has been studied for its potential applications in developing novel therapeutic agents, particularly in addressing unmet medical needs.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. 3-(1-bromopropan-2-yl)-4-chlorocinnoline is no exception, as it exhibits properties that make it suitable for further medicinal chemistry investigations. The bromine and chlorine substituents provide handles for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of 3-(1-bromopropan-2-yl)-4-chlorocinnoline is its potential as a scaffold for drug development. Researchers have been exploring its derivatives to identify compounds with enhanced pharmacological properties. For instance, modifications at the 1-bromopropan-2-yl and 4-chloro positions have been investigated for their effects on binding affinity and metabolic stability. These studies suggest that this compound could be a key intermediate in synthesizing next-generation drugs.
The synthesis of 3-(1-bromopropan-2-yl)-4-chlorocinnoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine and chlorine atoms necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency, which is crucial for large-scale pharmaceutical applications.
Recent studies have highlighted the importance of 3-(1-bromopropan-2-yl)-4-chlorocinnoline in developing inhibitors for various enzymatic targets. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The ability to modify the structure while retaining biological activity makes it an attractive candidate for further research.
The chemical properties of 3-(1-bromopropan-2-yl)-4-chlorocinnoline also make it useful in material science applications. Its heterocyclic structure and functional groups allow for interactions with other molecules, making it a potential component in designing novel materials with specific properties. This interdisciplinary approach underscores the versatility of this compound beyond traditional pharmaceutical uses.
In conclusion, 3-(1-bromopropan-2-yl)-4-chlorocinnoline (CAS No. 2229146-40-9) represents a significant advancement in medicinal chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover its potential, this compound is likely to play an increasingly important role in addressing global health challenges.
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